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Compound of Interest |

Compound Name: 5-Formyl-2-hydroxybenzamide
CAS No.: 76143-20-9
Cat. No.: B2366987
. J

Executive Summary & Strategic Context

5-Formyl-2-hydroxybenzamide (CAS: 76143-20-9) is a critical pharmacophore often
encountered as a synthetic intermediate in the production of hemoglobin modulators (e.g.,
Voxelotor analogs) and as a degradation impurity in bronchodilators like Formoterol. Its
structural duality—possessing an oxidizable aldehyde, an acidic phenol, and a hydrolyzable
amide—presents a unique "analytical triad" of instability.

This guide moves beyond basic identification. It provides a self-validating analytical framework
designed to detect the subtle degradation pathways (oxidation to carboxylic acids, amide
hydrolysis) that standard generic methods often miss.

Key Physicochemical Parameters:
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Parameter Value | Characteristic Analytical Implication

CsH7NOs (MW: 165.15 Detectable by LC-MS
g/mol ) (ESI+) as [M+H]* 166.15

Molecular Formula

Crucial: Mobile phase pH must
pKa (Phenolic) ~6.2 (Predicted) be < 4.0 to suppress ionization

and prevent peak tailing.

DMSO (High), Methanol Sample diluent must contain
Solubility (Moderate), Water (Low/pH organic modifier (e.g., 50%
dependent) MeOH).

| Reactivity | Aldehyde (C-5) & Amide (C-1) | Susceptible to air oxidation (to 5-carboxy) and
hydrolysis. |

Analytical Workflow Visualization

The following diagram outlines the decision logic for characterizing this compound, ensuring
orthogonal validation across technique boundaries.
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Figure 1: Orthogonal analytical workflow ensuring structural confirmation precedes quantitative

purity assessment.

Spectroscopic ldentification Protocols
A. Nuclear Magnetic Resonance (NMR)

Objective: Distinguish the aldehyde proton from the amide protons and verify the 1,2,4-
substitution pattern.

e Solvent: DMSO-ds (Chloroform is unsuitable due to poor solubility).
o Key Assignments (Expected):

o 0 12.0+ ppm (Broad s, 1H): Phenolic -OH. Extremely downfield due to intramolecular
Hydrogen bonding with the amide carbonyl.

o 0 9.8-10.0 ppm (s, 1H): Aldehyde -CHO. Critical Check: If this peak diminishes and a
broad peak appears at 11-13 ppm, the sample has oxidized to the carboxylic acid.

o 0 8.0-8.5 ppm (Broad s, 2H): Amide -NHz. Often split or broad due to restricted rotation.

o 0 7.0-8.2 ppm (m, 3H): Aromatic protons. Look for doublet (ortho coupling) and singlet
(meta coupling) typical of 1,2,4-substitution.

B. FT-IR Spectroscopy (ATR Method)

Objective: Differentiate the two carbonyl environments (Amide vs. Aldehyde).
e Protocol: Solid state ATR (Diamond crystal).
e Diagnostic Bands:

o 3100-3400 cm~1: Amide N-H stretching (Doublet).

o 1680-1700 cm~*: Aldehyde C=0 stretch.

o 1640-1660 cm~*: Amide | band (C=0). Note: This will be shifted lower than typical esters
due to conjugation and H-bonding.
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o 2700-2800 cm~*: The "Fermi Doublet" (C-H stretch of the aldehyde). Validation: Presence
of this doublet confirms the aldehyde is intact.

High-Performance Liquid Chromatography (HPLC)
Protocol[1][2]

Challenge: The phenolic group causes peak tailing on standard silica columns, and the
aldehyde is reactive. Solution: Use a fully end-capped C18 column with an acidic mobile phase
to keep the phenol protonated (neutral).

Method Parameters (Standardized)

Parameter Setting / Specification Rationale
Agilent Zorbax Eclipse Plus High surface area, end-capped
Column C18 (150 x 4.6 mm, 3.5 um) or  to reduce silanol interactions
equiv. with the amide.

Maintains pH ~2.7,

Mobile Phase A 0.1% Formic Acid in Water suppressing phenol ionization
(pKa ~6.2).
) o Sharpens peaks compared to
Mobile Phase B Acetonitrile (HPLC Grade)
Methanol; lower backpressure.
) Standard backpressure
Flow Rate 1.0 mL/min
management.
Improves reproducibility of
Column Temp 30°C

retention times.

) 254 nm is universal for
UV @ 254 nm (Purity) & 280

Detection aromatics; 280 nm is specific
nm (ID) )
for the phenolic system.
Injection Volume 5-10 pL Prevent column overload.
Gradient Table
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Time (min) % Mobile Phase A % Mobile Phase B Event
Equilibration /

0.0 95 5 o
Injection
Isocratic Hold (Polar

2.0 95 5 _ N
impurities)

15.0 40 60 Linear Gradient
Wash (Elute

18.0 5 95 _ _
dimers/oligomers)

20.0 5 95 Hold

20.1 95 5 Re-equilibration
Ready for next

25.0 95 5

injection

Sample Preparation (Critical Steps)

e Weighing: Accurately weigh 10 mg of substance into an amber volumetric flask (protect from
light to prevent photo-oxidation).

o Dissolution: Add 5 mL Methanol. Sonicate for 5 minutes. The compound dissolves better in
MeOH than ACN.

e Dilution: Make up to volume (10 mL) with 0.1% Formic Acid in Water.

o Why? Matching the sample solvent to the initial mobile phase (high aqueous) prevents
"solvent shock™" which causes split peaks for early eluters.

e Filtration: Filter through 0.22 um PTFE or Nylon syringe filter.

Impurity Profiling Logic

When analyzing 5-Formyl-2-hydroxybenzamide, three specific impurities are statistically most
probable. The analytical method must resolve these from the main peak.
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Figure 2: Degradation pathways and relative elution order logic.

o Impurity A (Oxidation): The aldehyde oxidizes to a carboxylic acid. This increases polarity,
causing it to elute before the main peak.

o Impurity B (Hydrolysis): The amide hydrolyzes to the acid. Also elutes before the main peak.

« Differentiation: To distinguish A from B, use LC-MS.[1] Impurity A (+16 mass units), Impurity
B (+1 mass unit, -NH2 to -OH exchange).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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